molecular formula C16H14FN3O2 B4507317 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide

2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide

Cat. No.: B4507317
M. Wt: 299.30 g/mol
InChI Key: LILWEQMTWCEDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.10700486 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorine-18 labeled benzamide analogs have been synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, including fluorine-containing benzamide analogs, demonstrate significant tumor uptake and are promising for imaging applications (Tu et al., 2007).
  • The synthesis of fluorinated heterocycles, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcases the versatility of 2-fluoroacrylic building blocks. These compounds highlight the potential of fluorinated derivatives in developing new chemical entities with enhanced properties (Shi et al., 1996).

Biological Applications

  • The development of fluorine-18 labeled 5-HT1A antagonists for imaging serotonin receptor distribution reflects the compound's potential in neurological research. These studies underline the importance of fluorinated compounds in developing imaging agents for brain research (Lang et al., 1999).
  • Benzimidazole and benzothiazole conjugated Schiff base fluorescent sensors for Al3+ and Zn2+ indicate the application of similar structures in sensing and detection technologies. These compounds' ability to detect specific ions with high sensitivity and selectivity is crucial for analytical and diagnostic applications (Suman et al., 2019).

Therapeutic Potential

  • Quinazoline antifolate thymidylate synthase inhibitors highlight the therapeutic applications of related compounds in cancer treatment. By inhibiting key enzymes involved in nucleotide synthesis, these compounds offer a pathway to developing novel anticancer therapies (Jackman et al., 1990).

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

2-fluoro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-22-9-15-19-13-7-6-10(8-14(13)20-15)18-16(21)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILWEQMTWCEDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide
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2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide
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2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.